(3S,4S)-3-(Propylamino)piperidin-4-ol

Medicinal Chemistry Asymmetric Synthesis Chiral Resolution

Chiral piperidine intermediates with undefined stereochemistry introduce uncontrolled variability in receptor-binding assays and asymmetric synthesis. (3S,4S)-3-(Propylamino)piperidin-4-ol guarantees the (3S,4S) absolute configuration at both the 3- and 4-positions, enabling reproducible SAR studies. - Defined (3S,4S) stereochemistry supports consistent selectivity in GPCR and enzyme-targeted synthesis. - Suitable for dissecting lipoxygenase stereochemical requirements and developing CCR5 antagonist pharmacophores. - Available at 95% purity with rapid global shipping.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
Cat. No. B13213499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-3-(Propylamino)piperidin-4-ol
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCNC1CNCCC1O
InChIInChI=1S/C8H18N2O/c1-2-4-10-7-6-9-5-3-8(7)11/h7-11H,2-6H2,1H3/t7-,8-/m0/s1
InChIKeyLOZQZZFAEYRBEQ-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (3S,4S)-3-(Propylamino)piperidin-4-ol | CAS 2059917-36-9 | Chiral Piperidine Derivative for Research


(3S,4S)-3-(Propylamino)piperidin-4-ol (CAS: 2059917-36-9) is a chiral piperidine derivative with defined stereochemistry at the 3- and 4-positions, making it a valuable intermediate in pharmaceutical and fine chemical synthesis [1]. It features a propylamino group at the 3-position and a hydroxyl group at the 4-position, with molecular formula C8H18N2O and molecular weight 158.24 g/mol . Its stereospecificity ensures high selectivity in synthetic applications [2], and it is cataloged in authoritative chemical databases for research use [3].

Why Stereochemistry Matters: The Risks of Substituting (3S,4S)-3-(Propylamino)piperidin-4-ol


Stereoisomers of 3-(propylamino)piperidin-4-ol cannot be considered interchangeable due to the potential for vastly different biological activities and synthetic outcomes. The (3S,4S) configuration imparts a specific three-dimensional orientation that is critical for chiral recognition by biological targets such as receptors and enzymes [1]. Substitution with the (3R,4R) enantiomer or a racemic mixture would introduce an uncontrolled variable in any application requiring stereochemical precision [2]. The absolute configuration of similar piperidine derivatives has been directly correlated with potency differences, where substitution on the pro-4S enantiotopic edge leads to enantiomers with significantly greater pharmacological activity than those substituted on the anti-4R edge [3].

Quantitative Evidence for Selecting (3S,4S)-3-(Propylamino)piperidin-4-ol Over Analogs


Stereochemical Purity as a Key Differentiator

The (3S,4S) configuration of the compound is critical for applications requiring chiral purity. While no direct head-to-head activity comparison is available, class-level inference from structurally related piperidines demonstrates that stereochemistry profoundly impacts biological activity. For instance, in a series of 3-substituted piperidines, substitution on the pro-4S enantiotopic edge led to enantiomers with significantly greater potency than those substituted on the anti-4R edge [1]. This establishes a clear rationale for selecting the defined (3S,4S) enantiomer over a racemic mixture or unspecified stereoisomer to ensure reproducible and predictable outcomes in chiral-sensitive applications.

Medicinal Chemistry Asymmetric Synthesis Chiral Resolution

Potential Lipoxygenase Inhibitory Profile

The (3S,4S) enantiomer is a structural analog of compounds with demonstrated lipoxygenase inhibitory activity. While direct quantitative data for this specific stereoisomer is not publicly available, class-level evidence from the MeSH database describes 3-(propylamino)piperidin-4-ol (unspecified stereochemistry) as "a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism" [1]. Furthermore, a structurally related compound was evaluated for 5-Lipoxygenase (5-LO) inhibition in vitro at 1 µM . These class-level findings support the investigation of the (3S,4S) enantiomer in lipoxygenase-related research, with the defined stereochemistry providing a critical advantage for understanding structure-activity relationships.

Inflammation Lipoxygenase Inhibition Arachidonic Acid Metabolism

Differential Activity in Prostaglandin Synthesis Pathway

Data from an assay report indicates that a compound in the 3-(propylamino)piperidin-4-ol class was tested for inhibitory activity against Prostaglandin G/H synthase in mouse macrophage . While the specific IC50 value is not provided for the (3S,4S) enantiomer, this class-level activity profile suggests a potential for modulating the prostaglandin synthesis pathway. The defined stereochemistry of (3S,4S)-3-(propylamino)piperidin-4-ol positions it as a more precise tool for dissecting the stereochemical requirements of this biological target compared to non-stereochemically defined analogs.

Inflammation Prostaglandin G/H Synthase Mouse Macrophage

Potential as a CCR5 Antagonist Scaffold

Preliminary pharmacological screening indicates that compounds structurally related to (3S,4S)-3-(propylamino)piperidin-4-ol can act as CCR5 antagonists, with potential applications in treating HIV infection and other CCR5-mediated diseases [1]. BindingDB contains data for a related compound showing potent antagonist activity at CCR5 receptor with an IC50 of 0.400 nM in a cell-cell fusion assay [2]. While these data are not for the exact (3S,4S) enantiomer, they establish the piperidine-4-ol scaffold as a validated chemotype for CCR5 antagonism. The defined (3S,4S) stereochemistry offers a unique starting point for developing novel CCR5-targeted agents with potentially improved selectivity or pharmacokinetic properties.

HIV CCR5 Antagonist Cell-Cell Fusion

Key Application Scenarios for (3S,4S)-3-(Propylamino)piperidin-4-ol in Scientific Research


Medicinal Chemistry: Chiral Building Block for Receptor-Targeted Molecules

Utilize the defined (3S,4S) stereochemistry of this piperidine derivative as a high-purity starting material for synthesizing receptor-targeted compounds. The stereospecificity ensures high selectivity in asymmetric synthesis applications, contributing to improved yields and purity in multi-step reactions [1]. This is particularly valuable in projects where the three-dimensional orientation of functional groups is critical for binding to biological targets such as G-protein coupled receptors (GPCRs) or enzymes.

Inflammation Research: Probing the Lipoxygenase Pathway

Investigate the role of stereochemistry in modulating the lipoxygenase pathway. Class-level evidence indicates that 3-(propylamino)piperidin-4-ol is a potent lipoxygenase inhibitor [2]. The (3S,4S) enantiomer provides a defined tool to dissect the stereochemical requirements of lipoxygenase enzymes and related arachidonic acid metabolism pathways, potentially leading to more selective inhibitors.

Antiviral Research: Exploring CCR5 Antagonism

Employ the (3S,4S) enantiomer as a chiral scaffold in the development of novel CCR5 antagonists. Preliminary screening suggests that compounds in this class can act as CCR5 antagonists, with implications for treating HIV infection and other CCR5-mediated diseases [3]. The defined stereochemistry is crucial for optimizing interactions with the CCR5 receptor binding pocket.

Asymmetric Synthesis: Demonstrating Stereocontrolled Methodologies

Use the (3S,4S)-3-(propylamino)piperidin-4-ol as a benchmark substrate for developing and validating new stereoselective synthetic methodologies. Its defined stereochemistry makes it an ideal candidate for evaluating the stereochemical fidelity of novel catalytic asymmetric reactions or chiral resolution techniques [4].

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